Mallotinic acid

Beschreibung

Historical Context of Discovery and Initial Academic Investigations

Mallotinic acid was first identified during phytochemical studies of plants from the genus Mallotus (Euphorbiaceae), from which its name is derived. Initial investigations focused on the leaves and bark of species such as Mallotus japonicus and Mallotus repandus, where it was isolated along with other related tannins. capes.gov.brresearchgate.netjst.go.jp These early studies were primarily concerned with the isolation and structural elucidation of the various chemical constituents of these plants, which have a history of use in traditional medicine. researchgate.netresearchgate.net

A significant subsequent discovery was the isolation of this compound from Cunonia macrophylla, a plant from the Cunoniaceae family endemic to New Caledonia. researchgate.netprovince-sud.nc This finding was particularly noteworthy as it represented the first detection of bioactive ellagitannins within this plant family, expanding the known botanical distribution of such compounds. researchgate.netprovince-sud.nc

Elucidation of Academic Significance within Natural Product Chemistry

The academic significance of this compound stems primarily from its status as a complex ellagitannin. Ellagitannins are a diverse group of plant secondary metabolites characterized by the presence of one or more hexahydroxydiphenoyl (HHDP) units esterified to a sugar core, typically glucose. researchgate.net The structural complexity of molecules like this compound presents a considerable challenge to chemists in several ways:

Isolation and Purification: Separating these polar, high-molecular-weight compounds from complex plant extracts requires sophisticated chromatographic techniques.

Structural Elucidation: Determining the precise three-dimensional structure and stereochemistry of such molecules necessitates advanced analytical methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry. researchgate.net

Chemical Synthesis: The total chemical synthesis of complex ellagitannins is a formidable challenge in organic chemistry. researchgate.net The presence of numerous chiral centers and chemically sensitive ester bonds requires the development of highly selective and efficient synthetic strategies.

This compound is part of a larger family of hydrolyzable tannins that includes structurally related compounds often found alongside it, such as corilagin, geraniin, and mallotusinic acid. capes.gov.brresearchgate.netresearchgate.net Studying the co-occurrence and structural relationships between these compounds provides insight into the biosynthetic pathways that produce this chemical diversity in plants. researchgate.net

Current Research Trajectories and Open Questions

Contemporary research on this compound is largely focused on characterizing its biological activities. ontosight.ai Studies have demonstrated that it possesses potent antioxidant and antimicrobial properties, as well as the ability to inhibit certain enzymes. These findings suggest potential for further investigation into its pharmacological effects. ontosight.airesearchgate.net

Detailed research on extracts from Mallotus japonicus leaves revealed that this compound is one of its key antioxidative components. capes.gov.br Its radical-scavenging activity was found to be significantly stronger than that of other well-known antioxidants like gallic acid and quercetin, and comparable to the potent antioxidant epigallocatechin gallate (EGCG) found in green tea. capes.gov.br

Table 1: Reported Biological Activities of this compound

| Activity Type | Finding | Source(s) |

|---|---|---|

| Antioxidant | Exhibited strong DPPH radical-scavenging activity. researchgate.netresearchgate.net Showed stronger antioxidative activity than gallic acid and quercetin. capes.gov.br | capes.gov.brresearchgate.netresearchgate.net |

| Antimicrobial | Demonstrated activity against human pathogenic bacteria (Staphylococcus aureus, Corynebacterium accolans), a plant pathogenic bacterium (Erwinia carotovora), and a human pathogenic yeast (Candida albicans). | researchgate.net |

| Enzyme Inhibition | Shown to be an inhibitor of the enzyme xanthine (B1682287) oxidase. | researchgate.net |

Despite these findings, several open questions remain, forming the basis for future research:

Comprehensive Biological Profile: While initial studies are promising, a full understanding of this compound's biological activities and its mechanisms of action requires more extensive investigation. ontosight.ai

Biosynthesis: The precise enzymatic steps involved in the biosynthesis of this compound from its gallic acid and glucose precursors have not been fully elucidated.

Total Synthesis: The development of a complete chemical synthesis for this compound has not been reported and remains a significant synthetic challenge that could enable access to larger quantities for further study and the creation of structural analogs.

Eigenschaften

Molekularformel |

C34H26O23 |

|---|---|

Molekulargewicht |

802.6 g/mol |

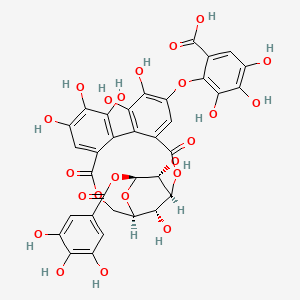

IUPAC-Name |

2-[[(1S,19R,21S,22R,23R)-7,8,11,12,13,22,23-heptahydroxy-3,16-dioxo-21-(3,4,5-trihydroxybenzoyl)oxy-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-6-yl]oxy]-3,4,5-trihydroxybenzoic acid |

InChI |

InChI=1S/C34H26O23/c35-11-1-7(2-12(36)19(11)39)31(50)57-34-27(47)29-23(43)16(55-34)6-53-32(51)8-3-13(37)20(40)24(44)17(8)18-9(33(52)56-29)5-15(22(42)25(18)45)54-28-10(30(48)49)4-14(38)21(41)26(28)46/h1-5,16,23,27,29,34-47H,6H2,(H,48,49)/t16-,23-,27-,29+,34+/m1/s1 |

InChI-Schlüssel |

AJIFASHLGBHDDS-GEFDNOIESA-N |

Isomerische SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)OC6=C(C(=C(C=C6C(=O)O)O)O)O)O |

Kanonische SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)OC6=C(C(=C(C=C6C(=O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Natural Occurrence and Distribution in Biological Systems

Botanical Sources and Species Identification

Mallotinic acid has been identified in a variety of plant species, with notable research focusing on the genera Mallotus and Cunonia.

Investigations in Mallotus repandus

Mallotus repandus, a plant traditionally used for various ailments, has been found to contain this compound. nih.govresearchgate.netresearchgate.net Chemical analyses of the leaves and stems of this species have confirmed the presence of this tannin. nih.govresearchgate.net Studies on M. repandus have often focused on its chemical composition in relation to its traditional uses. acs.org The presence of this compound is noted alongside other bioactive compounds. nih.govresearchgate.netresearchgate.net

Studies on Mallotus japonicus

Mallotus japonicus is another significant botanical source of this compound. nih.govwikipedia.org Research has identified this compound in both the bark and leaves of the plant. wikipedia.orgclockss.orgcabidigitallibrary.org In fact, some studies have quantified the amount of this compound in the leaves of M. japonicus, highlighting it as a major constituent. clockss.org The leaves of this plant are considered an excellent source of natural antioxidative materials, with this compound being one of the key phenolic compounds responsible for this activity. nih.gov

Identification in Cunonia macrophylla

This compound has also been isolated from Cunonia macrophylla, a plant species endemic to New Caledonia. nih.govresearchgate.netcapes.gov.br Chemical studies of the leaves of C. macrophylla led to the identification of several ellagitannins, including this compound. researchgate.netcapes.gov.br This discovery was significant as it was the first time bioactive tannins were detected in this particular plant family, the Cunoniaceae. researchgate.netcapes.gov.br

Other Identified Plant Genera and Species

Beyond the well-studied Mallotus and Cunonia species, this compound is more broadly distributed within the order Geraniales. wikipedia.org This indicates its presence in a wider array of plant families and genera than initially identified. Further research continues to uncover additional plant sources of this complex tannin.

Tissue-Specific Localization and Accumulation Patterns within Host Plants

Current research indicates that this compound is not uniformly distributed throughout the plant. In Mallotus japonicus, for instance, it has been specifically isolated from the bark and leaves. wikipedia.orgclockss.orgcabidigitallibrary.org Similarly, studies on Mallotus repandus have identified the compound in its stems and leaves. nih.govresearchgate.net In Cunonia macrophylla, the leaves are the primary source from which this compound has been extracted. researchgate.netcapes.gov.br The concentration of this compound can be quite significant in certain tissues. For example, in the dry leaf of Mallotus japonicus, the amount of this compound was determined to be 7.18%. clockss.org This tissue-specific accumulation suggests a targeted biological role for the compound within the plant.

Chemodiversity and Variability Across Geographical Regions

The presence and concentration of this compound can vary, reflecting the chemodiversity within and between plant species. While specific studies on the geographical variation of this compound are not extensively detailed in the provided search results, the distribution of the plant sources themselves points to a degree of geographical influence. For example, Mallotus repandus is found in regions of Bangladesh, including the Sundarbans, and also in Taiwan. nih.govacs.org Cunonia macrophylla is endemic to New Caledonia. researchgate.netcapes.gov.brblogspot.com This geographical separation of source plants implies that the production and accumulation of this compound may be influenced by local environmental factors, although more direct research is needed to establish a clear link between geographical region and the chemodiversity of this compound.

Biosynthetic Pathways and Precursor Metabolism

Overview of Ellagitannin Biosynthesis Pathways

The journey to creating ellagitannins, a diverse class of over 1,000 identified polyphenolic compounds, begins with a primary metabolite from the shikimate pathway. nih.gov This foundational pathway gives rise to gallic acid, the basic structural unit for all hydrolyzable tannins. nih.gov The biosynthesis proceeds through several key stages:

Formation of Gallic Acid : The process starts with the conversion of 3-dehydroshikimic acid, an intermediate of the shikimate pathway, into gallic acid. This reaction is catalyzed by the enzyme dehydroquinate dehydratase/shikimate dehydrogenase (DQD/SDH). nih.gov

Initial Galloylation : Gallic acid is then esterified with a glucose molecule. This crucial first step is mediated by UDP-glycosyltransferases (UGTs), which use UDP-glucose as a glucose donor to form 1-O-galloyl-β-D-glucose, also known as β-glucogallin. nih.govmdpi.comoup.com This compound is considered the first committed intermediate in the biosynthesis of all hydrolyzable tannins. nih.govfrontiersin.org

Assembly of the Central Precursor : Following the formation of β-glucogallin, a series of subsequent galloylation steps occur. capes.gov.br These reactions, catalyzed by specific acyltransferases, utilize β-glucogallin as the "activated" galloyl donor to sequentially add four more galloyl groups to the glucose core. capes.gov.brnih.govnih.gov This assembly line culminates in the formation of the pivotal intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). nih.govnih.govwikipedia.org PGG is the central precursor from which both gallotannins and the vast array of ellagitannins are derived. capes.gov.brnih.gov

Formation of the Ellagitannin Core : The defining step in ellagitannin synthesis is the intramolecular oxidative coupling between two adjacent galloyl groups on the PGG molecule. nih.govutu.fi This C-C bond formation creates the characteristic hexahydroxydiphenoyl (HHDP) group. nih.govnih.gov This reaction is catalyzed by laccase-type phenol (B47542) oxidase enzymes. nih.govcapes.gov.brnih.gov The first ellagitannin formed through this process is typically tellimagrandin II, which arises from the oxidative coupling of the galloyl groups at the 4- and 6-positions of the glucose core in PGG. nih.govnih.govutu.fi

The immense structural diversity of ellagitannins stems from the various combinations of oxidative couplings (both C-C and C-O), further galloylations, and oligomerization reactions that can occur after the formation of PGG. utu.fi

Proposed Enzymatic Steps in Mallotinic Acid Biogenesis

While the precise enzymatic sequence for this compound has not been fully elucidated, its complex structure allows for a proposed pathway based on established ellagitannin biochemistry. This compound is characterized by a glucose core with a gallate ester at the C1 position, an HHDP group formed from galloyl esters at the C3 and C6 positions, and a unique dehydrodigalloyl moiety linked via a C-O-C ether bond.

The biosynthesis is proposed to proceed from the central precursor 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) through the action of specific oxidative enzymes:

Formation of the HHDP Group : A laccase-like phenol oxidase likely catalyzes the first intramolecular oxidative coupling between the galloyl residues at the C3 and C6 positions of PGG. This step forms the characteristic hexahydroxydiphenoyl (HHDP) bridge, a hallmark of ellagitannins. This is analogous to the formation of other monomeric ellagitannins where laccases create HHDP groups at various positions on the glucose core. nih.govcapes.gov.br

Formation of the Dehydrodigalloyl Ether Linkage : The most distinctive feature of this compound is the ether linkage between the galloyl group at C2 and another galloyl unit attached to the galloyl group at C4. This intermolecular C-O oxidative coupling is also proposed to be catalyzed by a laccase or a similar phenol oxidase . utu.firsc.orgnih.gov These enzymes are known to catalyze the one-electron oxidation of phenolic substrates, creating phenoxyl radicals that can then couple to form dimers and more complex polymers, including both C-C and C-O linkages. rsc.orgnih.gov

Final Structure Assembly : The proposed pathway suggests a series of highly specific, enzyme-mediated oxidative events on the PGG scaffold. It is likely that different laccase-like enzymes, each with distinct regio- and stereospecificity, are responsible for the different coupling reactions required to assemble the final, complex structure of this compound. capes.gov.brnih.gov The entire process is believed to be under strict enzymatic control to ensure the correct bonds are formed. utu.fi

Intermediates and Regulatory Mechanisms in Biosynthesis

The biosynthetic pathway leading to this compound involves several key metabolic intermediates. The regulation of this pathway is complex, occurring at multiple levels to control the flux of precursors and the expression of necessary enzymes.

Key Biosynthetic Intermediates:

| Intermediate | Role in Pathway |

| 3-Dehydroshikimic acid | Precursor from the shikimate pathway for gallic acid synthesis. nih.gov |

| Gallic acid | The fundamental phenolic acid building block for all hydrolyzable tannins. nih.gov |

| β-Glucogallin | The first committed intermediate, formed by the esterification of gallic acid and glucose. It also acts as the galloyl donor for subsequent steps. nih.govoup.comcapes.gov.br |

| 1,2,3,4,6-Penta-O-galloyl-β-D-glucose (PGG) | The central precursor molecule for the entire ellagitannin family, including this compound. nih.govnih.govcapes.gov.br |

| Tellimagrandin II | An example of a simple monomeric ellagitannin formed from PGG, illustrating the initial oxidative coupling step. nih.govutu.fi |

Regulatory Mechanisms:

The production of ellagitannins is tightly regulated, ensuring that these metabolically expensive defense compounds are produced at the right time and place.

Transcriptional Regulation : The primary level of control is at the level of gene expression. nih.gov The synthesis of pathway enzymes is regulated during different developmental stages of the plant, such as fruit growth and ripening. nih.gov

Competition for Precursors : Evidence suggests a competitive relationship between the biosynthesis of hydrolyzable tannins and other phenolic compounds, such as anthocyanins. Both pathways utilize 3-dehydroshikimate as a precursor. The differential expression and activity of shikimate dehydrogenase (SDH) isoforms can channel this common substrate towards either gallic acid (for tannins) or shikimate (for anthocyanins), acting as a key regulatory branch point. researchgate.net

Environmental and Biotic Stress : The expression of genes in the tannin biosynthetic pathway can be induced by external stimuli. Factors such as wounding (e.g., from herbivores), pathogen attack, and osmotic stress can trigger signal transduction pathways involving phytohormones like jasmonic acid and salicylic (B10762653) acid, leading to an upregulation of phenolic compound synthesis as a defense mechanism. nih.govresearchgate.netresearchgate.net

Genetic Determinants of Biosynthetic Pathway Expression

The enzymatic steps in the biosynthesis of ellagitannins are encoded by specific gene families. The expression of these genes is the ultimate determinant of a plant's capacity to produce compounds like this compound.

Shikimate Dehydrogenase (SDH) : Genes encoding SDH are crucial for the production of gallic acid. Studies in pomegranate have identified multiple PgSDH genes whose expression levels correlate with the accumulation of hydrolyzable tannins, suggesting that specific isoforms are dedicated to the tannin pathway. researchgate.net

UDP-Glycosyltransferases (UGTs) : The initial esterification of gallic acid is catalyzed by UGTs. Genes belonging to the UGT84A subfamily have been specifically identified as encoding the UDP-glucose:gallate glucosyltransferase responsible for forming β-glucogallin in several tannin-producing plants, including oak, grape, and eucalyptus. nih.govoup.comcabidigitallibrary.orguniprot.org The expression of these genes is a critical control point for entry into the hydrolyzable tannin pathway. mdpi.com

Acyltransferases : The sequential galloylation of β-glucogallin to form PGG is carried out by a series of β-glucogallin-dependent acyltransferases. An enzyme named "β-glucogallin: 1,2,3,6-tetra-O-galloylglucose 4-O-galloyltransferase" has been characterized, highlighting the specific genetic machinery required for building the PGG precursor. nih.gov

Laccases (Phenol Oxidases) : Genes encoding laccase-type enzymes are fundamental for the conversion of PGG into ellagitannins. nih.gov These multi-copper oxidases are responsible for the critical C-C and C-O oxidative coupling reactions that create the vast structural diversity of ellagitannins, including the specific linkages found in this compound. capes.gov.brrsc.orgnih.gov The presence and differential expression of a suite of laccase genes likely enables the highly specific and ordered bond formations required for the synthesis of complex ellagitannins.

Isolation, Purification, and Structural Characterization Methodologies

Advanced Extraction Techniques from Complex Natural Matrices

The extraction of mallotinic acid and other phenolic compounds from plant materials has evolved from traditional solvent-based methods to more efficient, sustainable, and advanced "green" techniques. chemmethod.comfrontiersin.org These modern methods are designed to increase extraction yield, reduce the consumption of organic solvents, and minimize the degradation of thermolabile compounds like this compound. chemmethod.comnih.gov

Several advanced techniques are particularly suitable for extracting bioactive compounds from natural matrices:

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses liquid solvents at elevated temperatures and pressures. frontiersin.org The high pressure keeps the solvent in a liquid state above its boiling point, which enhances extraction efficiency and reduces extraction time and solvent volume compared to methods like Soxhlet extraction. chemmethod.com

Ultrasound-Assisted Extraction (UAE): This method utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent. frontiersin.org The formation and collapse of these bubbles disrupt the plant cell walls, facilitating the release of intracellular compounds into the solvent and enhancing mass transfer. frontiersin.orgnih.gov

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to rapidly heat the solvent and the plant matrix. nih.gov This creates internal pressure that ruptures the plant cells, leading to a highly efficient and rapid extraction process. nih.govnih.gov

These modern techniques offer significant advantages over conventional methods by improving efficiency and aligning with the principles of green chemistry. chemmethod.com

Table 1: Comparison of Advanced Extraction Techniques for Natural Products

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Pressurized Liquid Extraction (PLE) | Uses solvents at elevated temperature and pressure to increase extraction efficiency. chemmethod.comfrontiersin.org | Lower solvent consumption and shorter extraction times compared to traditional methods. chemmethod.com | Requires specialized high-pressure equipment. |

| Ultrasound-Assisted Extraction (UAE) | Employs acoustic cavitation to disrupt cell walls and enhance mass transfer. frontiersin.org | Increased efficiency, reduced processing time, and effective at lower temperatures. frontiersin.orgnih.gov | Potential for localized heating which may affect thermolabile compounds. |

| Microwave-Assisted Extraction (MAE) | Utilizes microwave energy for rapid heating of the solvent and sample matrix. nih.gov | Very fast, reduced solvent use, and higher extraction rates. nih.gov | Requires microwave-transparent solvents; potential for thermal degradation if not controlled. |

| Supercritical Fluid Extraction (SFE) | Uses a fluid above its critical temperature and pressure (e.g., CO2) as the solvent. ajgreenchem.com | Highly selective, non-toxic (with CO2), and solvent is easily removed. ajgreenchem.comnih.gov | High initial equipment cost; CO2 is non-polar and may require co-solvents for polar compounds. nih.gov |

Chromatographic Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the purification and isolation of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the final purification of phenolic compounds. In a study on the antioxidative components of Mallotus japonicus leaves, six phenolic compounds, including this compound, were successfully isolated by HPLC. nih.gov

The separation of polar organic acids like this compound typically employs reversed-phase HPLC. helixchrom.com Due to their hydrophilic nature, specialized columns or mobile phase modifiers may be necessary to achieve adequate retention and resolution. helixchrom.comhelixchrom.com For instance, mixed-mode columns that offer both reversed-phase and anion-exchange retention mechanisms can be effective for separating polar acidic compounds without the need for ion-pairing reagents. helixchrom.com

Table 2: Example HPLC Conditions for Separation of Organic Acids

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 or Octyl-bonded silica (B1680970) oiv.intoiv.int; Mixed-mode columns (e.g., reversed-phase/anion-exchange) helixchrom.com | The stationary phase provides the medium for separation based on polarity. |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient with an acid modifier (e.g., acetic acid, phosphoric acid). oiv.intnih.gov | The liquid phase that carries the sample through the column; its composition is adjusted to control the elution of compounds. |

| Detection | UV-Vis Spectrophotometer (e.g., at 210 nm, 276 nm, or 280 nm). oiv.intnih.govglsciences.com | Detects compounds as they elute from the column based on their absorbance of UV light. |

| Flow Rate | Typically 0.5 - 1.0 mL/min for analytical scale. oiv.intnih.gov | Controls the speed of the separation. |

| Temperature | Often controlled (e.g., 20-35 °C) to ensure reproducible retention times. oiv.intglsciences.com | Affects solvent viscosity and separation kinetics. |

While analytical HPLC is used for identification and quantification, preparative chromatography is required to isolate larger quantities of a substance for structural elucidation or bioactivity studies. rssl.com The principle involves scaling up the analytical method by using larger columns, higher flow rates, and significantly larger injection volumes. wur.nl The primary goal shifts from achieving baseline resolution of all components to maximizing the throughput and recovery of the target compound with sufficient purity. rssl.com

A common strategy for purifying complex natural extracts is the combined use of different chromatographic techniques. For example, a preliminary separation might be performed using High-Speed Counter-Current Chromatography (HSCCC), followed by a final polishing step with preparative HPLC to achieve high purity. nih.gov This complementary approach leverages the strengths of both methods to efficiently isolate target compounds from intricate mixtures. nih.gov

Supercritical Fluid technology can be applied not only for extraction but also for purification in a process known as Supercritical Fluid Chromatography (SFC). SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. researchgate.net

This technique offers several advantages, including the use of environmentally benign solvents and faster separations due to the low viscosity and high diffusivity of supercritical fluids. scielo.br By adding a co-solvent (modifier) such as methanol, the polarity of the mobile phase can be tuned to elute a wide range of compounds. SFC is particularly effective for separating complex mixtures and purifying compounds from natural product extracts. researchgate.net

Table 3: Key Parameters in Supercritical Fluid Extraction/Chromatography

| Parameter | Description | Effect on Process |

|---|---|---|

| Pressure | A key parameter that directly influences the density and solvating power of the supercritical fluid. nih.gov | Increasing pressure generally increases fluid density, enhancing the solubility of solutes. nih.gov |

| Temperature | Works in conjunction with pressure to control the fluid state; can also affect solute vapor pressure. nih.gov | Increasing temperature at constant pressure decreases fluid density, but can increase solute solubility if the solute's vapor pressure rises significantly. nih.gov |

| Co-solvent | An organic solvent (e.g., ethanol, methanol) added in small quantities to the primary supercritical fluid (e.g., CO2). researchgate.net | Increases the polarity of the mobile phase, enabling the extraction and elution of more polar compounds. |

| Flow Rate | The rate at which the supercritical fluid is passed through the extraction vessel or chromatographic column. scielo.br | Affects the residence time and mass transfer kinetics; must be optimized for efficient separation. |

Preparative Chromatography Techniques

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once this compound is isolated in pure form, its chemical structure must be determined. This is accomplished by integrating data from several spectroscopic and spectrometric techniques. The molecular formula is typically established using high-resolution mass spectrometry (HRMS), while information about functional groups and conjugation is provided by infrared (IR) and UV-Visible (UV-Vis) spectroscopy, respectively. scribd.comnih.gov However, the definitive determination of the complex 3D structure and stereochemistry relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govcore.ac.uk

NMR spectroscopy is the most powerful tool for the complete structural and stereochemical elucidation of complex natural products like this compound. core.ac.ukleibniz-fmp.de A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assemble the molecular puzzle.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environment, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. mdpi.com

2D NMR for Connectivity: Experiments like COSY (Correlation Spectroscopy) identify proton-proton couplings within a spin system, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons. core.ac.uk HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it shows longer-range correlations between protons and carbons (typically 2-3 bonds away), allowing the connection of different molecular fragments. nih.gov

2D NMR for Stereochemistry: The relative configuration of the molecule is often determined using NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect protons that are close to each other in space, even if they are not directly connected by bonds, providing critical information about the molecule's 3D arrangement. core.ac.uk For challenging cases, advanced methods such as the measurement of residual dipolar couplings (RDCs) in weakly aligning media can provide long-range structural constraints to definitively establish the relative configuration of stereocenters that are far apart in the molecule. leibniz-fmp.de The absolute configuration can sometimes be determined using chiral derivatizing agents, such as Mosher's acid, which create diastereomeric derivatives that can be distinguished by NMR. wikipedia.org

The integration of these varied NMR techniques allows chemists to meticulously map the atomic connectivity and the precise spatial orientation of all atoms, leading to the complete and unambiguous structural elucidation of this compound. leibniz-fmp.deresearchgate.net

Table 4: NMR Techniques for Structural and Stereochemical Elucidation

| NMR Experiment | Information Provided | Application in Structure Elucidation |

|---|---|---|

| ¹H, ¹³C, DEPT | Number and type of proton and carbon environments. mdpi.com | Provides the basic inventory of atoms and functional groups. |

| COSY | Shows coupling between protons, typically over 2-3 bonds (H-C-H). core.ac.uk | Establishes connectivity within individual spin systems (e.g., fragments of the molecule). |

| HSQC / HMQC | Correlates protons with their directly attached carbons (¹JCH). nih.gov | Links the proton and carbon skeletons together. |

| HMBC | Correlates protons and carbons over multiple bonds (²JCH, ³JCH). nih.gov | Connects the molecular fragments identified by COSY to build the complete carbon framework. |

| NOESY / ROESY | Correlates protons that are close in 3D space. core.ac.uk | Determines the relative stereochemistry and conformation by identifying through-space proximities. |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a cornerstone technique in the structural elucidation of natural products like this compound, providing crucial information about its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly vital for determining the precise molecular formula.

In the analysis of compounds from plant extracts, techniques such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) have been employed. For instance, in the characterization of chemical compounds in patchouli leaf extract, this compound was tentatively identified with a molecular formula of C₃₄H₂₆O₂₂. ijert.org This technique couples the separation power of liquid chromatography with the high mass accuracy and resolution of a QTOF mass analyzer.

The ionization method used is also a critical parameter. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar and high molecular weight compounds like this compound, as it minimizes fragmentation and primarily produces the molecular ion or a pseudo-molecular ion (e.g., [M-H]⁻ in negative ion mode). The fragmentation pattern, obtained through tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, identifiable pieces. This data helps to piece together the complex structure of the molecule.

Different mass spectrometry platforms can be utilized, each with its own advantages. For example, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, though it often requires derivatization of polar molecules like this compound to increase their volatility. hmdb.ca

Table 1: Mass Spectrometry Data for Related Compounds

| Compound | Molecular Formula | Ionization Mode | Observed m/z | Reference |

| This compound | C₃₄H₂₆O₂₂ | Not Specified | 831.0899 | ijert.org |

| Malonic acid | C₃H₄O₄ | ESI- | 103.0 | |

| Malonic acid, dihydrazide | C₃H₈N₄O₂ | EI | Not Specified | nist.gov |

This table is for illustrative purposes and includes related compounds to demonstrate the application of mass spectrometry.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the structural characterization of this compound by identifying its functional groups and electronic transitions.

Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems, which are present in this compound. copernicus.org The UV spectrum of a hydrolyzable tannin typically exhibits strong absorption bands in the UV region, which can be attributed to the π → π* transitions of the aromatic rings of the galloyl and HHDP groups. copernicus.org The position and intensity of these absorption maxima can be influenced by the solvent and the pH of the solution. sielc.com For instance, the carboxyl groups of organic acids show absorbance in the UV region. agriculturejournals.cz While a specific UV-Vis spectrum for this compound is not detailed, related compounds like malic acid have been analyzed using UV spectroscopy for quantitative purposes. agriculturejournals.cz

Molecular Mechanisms of Biological Action

Antioxidant and Radical-Scavenging Activities

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are unstable molecules that can cause damage to cells. academicjournals.orgbmglabtech.com Mallotinic acid's structure, rich in hydroxyl and carboxyl groups, suggests it may be an effective scavenger of free radicals. ontosight.ai

In Vitro Assays for Reactive Oxygen Species (ROS) Neutralization

A variety of in vitro assays are employed to determine the antioxidant capacity of compounds like this compound. These tests measure the compound's ability to neutralize specific reactive oxygen species. Common assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method assesses the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, a process that can be measured by a change in color. mdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this test measures the scavenging of the ABTS radical cation. It is applicable to both water-soluble and fat-soluble antioxidants. researchgate.netnih.gov

Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay evaluates the inhibition of peroxyl radical-induced oxidation. It is considered a biologically relevant method as it uses a radical source that mimics those found in the body. bmglabtech.comnih.gov

Ferric Reducing Antioxidant Power (FRAP) Assay: This test measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.commdpi.com

While specific data from these assays directly on purified this compound is not extensively detailed in the available literature, the antioxidant properties of extracts containing this compound have been reported. researchgate.netresearchgate.net

Comparative Analysis of Antioxidant Potency with Established Compounds

To gauge the effectiveness of a new antioxidant, its potency is often compared to well-established standards. The most common reference compounds used in antioxidant assays are Trolox, a water-soluble analog of vitamin E, and ascorbic acid (Vitamin C). mdpi.comnih.govnih.gov The results are frequently expressed as Trolox Equivalents (TE) or Ascorbic Acid Equivalents (AAE), which indicate the concentration of the standard compound that produces the same level of antioxidant activity. researchgate.netscielo.br

For example, a compound with a high TEAC (Trolox Equivalent Antioxidant Capacity) value is considered a potent antioxidant. nih.gov The comparison allows for a standardized evaluation of a compound's radical-scavenging ability across different studies and assays. researchgate.net While this compound is known to possess antioxidant properties, a direct comparative analysis of its potency against these standards is not widely available in the reviewed literature. researchgate.net

| Antioxidant Standard | Description | Common Assays |

| Trolox | A water-soluble analog of Vitamin E. nih.gov | ORAC, ABTS, DPPH bmglabtech.comresearchgate.netscielo.br |

| Ascorbic Acid (Vitamin C) | A well-known natural antioxidant. nih.gov | DPPH, ABTS researchgate.netscielo.br |

| Gallic Acid | A phenolic acid found in many plants. | DPPH, ABTS researchgate.net |

| Catechin | A flavonoid and antioxidant found in tea. | DPPH, ABTS researchgate.net |

Inhibition of ROS-Mediated Protein Degradation

Reactive oxygen species can cause significant damage to cellular components, including proteins. smw.chmdpi.com This can lead to the oxidation of amino acid residues, cleavage of peptide bonds, and the formation of protein aggregates. mdpi.comnih.gov The accumulation of oxidized proteins is linked to a number of diseases. mdpi.com

Antioxidant compounds can protect against this damage by neutralizing ROS before they can interact with proteins. mdpi.com The Nrf2 pathway is a key cellular defense mechanism against oxidative stress, leading to the production of antioxidant enzymes. mdpi.comthno.org While the general role of antioxidants in preventing protein damage is well-established, specific research detailing the direct inhibition of ROS-mediated protein degradation by this compound is not extensively covered in the available scientific literature.

Ferroptosis Inhibition Mechanisms

Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. aginganddisease.orgfrontiersin.org It is distinct from other forms of cell death like apoptosis and is implicated in various diseases. frontiersin.orgmdpi.com

Modulation of Intracellular Iron Homeostasis

Maintaining a balance of iron within the cell is crucial for normal function. frontiersin.org An excess of intracellular iron can lead to the production of highly reactive hydroxyl radicals through the Fenton reaction, a key driver of ferroptosis. researchgate.netfrontiersin.org

This compound has been identified as a key compound in Mallotus japonicus extract that exhibits anti-ferroptosis effects. jst.go.jpresearchgate.net Studies have shown that this extract can reduce intracellular ferrous iron (Fe²⁺) accumulation, thereby suppressing ferroptosis. researchgate.netjst.go.jp This suggests that this compound plays a role in modulating the intracellular labile iron pool.

Inhibition of Transferrin Receptor-Mediated Ferrous Ion Uptake

The primary way cells acquire iron is through the binding of transferrin, an iron-carrying protein in the blood, to the transferrin receptor (TfR) on the cell surface. frontiersin.orgnih.gov This complex is then internalized, and the iron is released into the cell. frontiersin.org

Research on Mallotus japonicus extract, with this compound as a key active component, has demonstrated that it can suppress ferroptosis by inhibiting the uptake of iron mediated by the transferrin receptor. jst.go.jpresearchgate.net By blocking this pathway, the extract reduces the amount of iron entering the cell, thus preventing the iron-dependent lipid peroxidation that leads to ferroptotic cell death. researchgate.netjst.go.jp

| Mechanism | Description | Role of this compound |

| Modulation of Iron Homeostasis | Regulating the balance of iron within the cell to prevent toxic accumulation. frontiersin.org | Reduces intracellular ferrous iron (Fe²⁺) levels. researchgate.netjst.go.jp |

| Inhibition of Transferrin Receptor | Blocking the primary pathway for cellular iron uptake. frontiersin.orgnih.gov | Inhibits the uptake of iron mediated by the transferrin receptor. jst.go.jpresearchgate.net |

Attenuation of Lipid Peroxidation in Cellular Models

This compound has been identified as a key compound in the attenuation of lipid peroxidation, particularly in the context of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. Research using human proximal tubular epithelial HK-2 cells has demonstrated that this compound plays a crucial role in the anti-ferroptotic effects of Mallotus japonicus leaf extract. researchgate.netjst.go.jp

Table 1: Research Findings on this compound and Attenuation of Lipid Peroxidation

| Cellular Model | Inducing Agent | Key Findings | Attributed Mechanism of Action | Citations |

|---|---|---|---|---|

| Human Proximal Tubular Epithelial HK-2 Cells | Erastin | Suppressed cell death, reduced intracellular Fe²⁺, decreased ROS accumulation, and inhibited lipid peroxidation. | Identified as a key compound in M. japonicus extract exhibiting anti-ferroptosis effects. | researchgate.net, researchgate.net, jst.go.jp |

| Human Proximal Tubular Epithelial HK-2 Cells | Erastin | Inhibited ferroptosis. | Inhibition of transferrin receptor (CD71)-mediated Fe³⁺/Fe²⁺ uptake. | researchgate.net, jst.go.jp, researchgate.net |

Interactions with Cellular Signaling Pathways

Modulation of Glucose-Lowering Related Pathways

This compound, as an ellagitannin, is implicated in the modulation of signaling pathways relevant to glucose metabolism. curtin.edu.au While direct studies on this compound are specific, the broader class of ellagitannins and related polyphenols have been shown to exert hypoglycemic effects by influencing key metabolic signaling cascades. mdpi.comresearchgate.net

One of the primary pathways targeted by such polyphenols is the AMP-activated protein kinase (AMPK) signaling pathway. frontiersin.org Activation of AMPK is a central mechanism for regulating cellular energy homeostasis; it enhances glucose uptake and utilization in tissues like skeletal muscle and adipocytes. frontiersin.orgiomcworld.com For instance, ellagic acid, a structurally related compound that can be released from ellagitannins, stimulates glucose transport in adipocytes and muscle cells by activating the AMPK pathway, which in turn can lead to the translocation of glucose transporter 4 (GLUT4) to the cell membrane. iomcworld.com This process occurs independently of the insulin-PI3K pathway. iomcworld.com

Furthermore, polyphenols can influence the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a central cascade in insulin (B600854) signaling. mdpi.comnih.govgenome.jp Modulation of this pathway can improve insulin sensitivity and promote glucose uptake. nih.gov Some tannins have been shown to increase the mRNA expression of GLUT4 and PI3K in cell lines, suggesting a mechanism for enhanced glucose metabolism. mdpi.com Although these specific actions have not been detailed for this compound in isolation, its classification as an ellagitannin suggests its potential to interact with these critical glucose-regulating pathways. curtin.edu.au

Engagement with Other Intracellular Signaling Cascades

A significant intracellular signaling interaction identified for this compound is its role in the ferroptosis pathway. researchgate.netresearchgate.net Its primary mechanism in this context is the inhibition of the transferrin receptor 1 (TFRC, also known as CD71). researchgate.netjst.go.jpresearchgate.net By inhibiting this receptor, this compound effectively reduces the cellular uptake of iron-bound transferrin. researchgate.netjst.go.jp This action limits the intracellular labile iron pool, a critical catalyst for the Fenton reaction which generates highly reactive hydroxyl radicals that drive lipid peroxidation and subsequent cell death. researchgate.netnih.gov This targeted engagement with the iron uptake machinery places this compound as a modulator of a specific signaling cascade that is crucial in pathologies involving iron overload and oxidative damage, such as certain kidney injuries. jst.go.jpresearchgate.net

As a complex phenolic compound, this compound may also engage with other general signaling cascades commonly affected by polyphenols. These include mitogen-activated protein kinase (MAPK) pathways (such as ERK, JNK, and p38) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which are central regulators of cellular responses to stress, inflammation, and survival.

Enzyme Interaction and Modulation Studies

This compound has been evaluated for its ability to interact with and modulate the activity of several enzymes.

One of the key enzymes inhibited by this compound is xanthine (B1682287) oxidase . capes.gov.br This enzyme plays a crucial role in purine (B94841) metabolism by catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govmdpi.com In a study of bioactive ellagitannins from Cunonia macrophylla, this compound was identified as one of the constituents responsible for the extract's inhibitory activity against xanthine oxidase. capes.gov.br

Table 2: Enzyme Interactions and Modulation by this compound

| Enzyme | Source of this compound | Observed Effect | Biological Relevance | Citations |

|---|---|---|---|---|

| Xanthine Oxidase | Cunonia macrophylla | Inhibition | Reduction of uric acid synthesis | capes.gov.br |

| α-Amylase (salivary and pancreatic) | Poincianella pluviosa (extract) | Inhibition | Slows down starch digestion | d-nb.info, researchgate.net |

| β-Galactosidase (intestinal) | Poincianella pluviosa (extract) | Inhibition | Slows down lactose (B1674315) digestion | d-nb.info, researchgate.net |

| Invertase (intestinal) | Poincianella pluviosa (extract) | Inhibition | Slows down sucrose (B13894) digestion | d-nb.info, researchgate.net |

Chemical Synthesis and Derivatization Strategies

Approaches Towards Total Synthesis of Mallotinic Acid

A plausible retrosynthetic analysis of this compound suggests its disassembly into a glucose core, two gallic acid units, and a valoneoyl group. The valoneoyl group itself is formed from two galloyl units linked by both C-C and C-O bonds. Therefore, key challenges in the total synthesis of this compound include the stereoselective glycosylation of the glucose core, the formation of the valoneoyl group, and the regioselective esterification of the various hydroxyl groups.

General strategies for the synthesis of ellagitannins often involve two main approaches worldscientific.com:

Oxidative Coupling: This biomimetic approach involves the intramolecular oxidative coupling of two galloyl esters attached to a polyol scaffold, such as glucose, to form the hexahydroxydiphenoyl (HHDP) unit.

Diaryl Ether Formation: The synthesis of the diaryl ether linkage, a key feature in many ellagitannins including the valoneoyl group of this compound, is a significant hurdle.

A successful initial synthesis of valoneic acid dilactone, a core component of this compound, has been achieved. thieme-connect.comthieme-connect.com This synthesis utilized a classical Ullmann coupling reaction as the key step to form the diaryl ether bond. thieme-connect.comthieme-connect.com The synthesis of woodfordinic acid dilactone was also reported using a similar strategy. thieme-connect.com The Ullmann condensation is a promising method for creating the C-O bond between two aromatic rings in these highly functionalized molecules. thieme-connect.com

Furthermore, the enantioselective synthesis of a valoneic acid derivative has been reported, which is a crucial step towards the stereocontrolled synthesis of this compound. wikipedia.org The strategies developed for the synthesis of other complex ellagitannins, such as tellimagrandin I and II, provide valuable insights. nih.govjst.go.jpthieme-connect.com These syntheses often rely on carefully planned protecting group strategies and selective coupling reactions to achieve the desired connectivity and stereochemistry. jst.go.jp For instance, the total synthesis of tellimagrandin II was accomplished through sequential and site-selective functionalization of unprotected D-glucose, highlighting a more efficient approach that minimizes protection and deprotection steps. jst.go.jp

Development of Synthetic Analogues and Derivatives

While no synthetic analogues of this compound itself have been reported, extensive research has been conducted on the derivatization of its primary building block, gallic acid. These studies provide a framework for the potential modification of the galloyl moieties within the this compound structure to create novel analogues.

Synthetic derivatives of gallic acid include a wide range of compounds:

Esters and Amides: Gallic acid has been converted into various ester and peptide derivatives. globalresearchonline.netnih.govpjps.pk For example, coupling gallic acid with amino acid methyl esters or peptides has yielded compounds with modified biological activities. globalresearchonline.net

Alkyl and Acyl Derivatives: The hydroxyl groups of gallic acid can be alkylated or acylated to produce derivatives with altered lipophilicity and biological properties. ajer.org For instance, 3,4,5-tributoxy benzoic acid and its ethyl ester have been synthesized. ajer.org

Heterocyclic Derivatives: The carboxylic acid group of gallic acid can be used as a handle to introduce heterocyclic moieties. Galloyl hydrazide, formed from the reaction of methyl gallate with hydrazine (B178648) hydrate, serves as a key intermediate for synthesizing derivatives containing 1,3,4-oxadiazole (B1194373) and other heterocyclic rings. nih.govpjps.pk

These derivatization strategies could theoretically be applied to the galloyl groups of this compound to generate a library of novel compounds for biological screening.

Structure-Activity Relationship (SAR) Investigations of Modified Compounds

As there are no reported synthetic derivatives of this compound, structure-activity relationship (SAR) studies have not been performed on this specific compound. However, SAR studies on the numerous synthetic derivatives of gallic acid can offer predictive insights into how modifications of the galloyl portions of this compound might influence its biological activity.

Key findings from SAR studies on gallic acid derivatives include:

Influence of Lipophilicity: The length of the alkyl chain in gallic acid esters has been shown to be a critical determinant of their biological activity, including their antiproliferative and antioxidant effects.

Role of Hydroxyl Groups: The number and position of hydroxyl groups on the galloyl ring are crucial for activity. Acetylation or methoxylation of these groups can significantly alter the biological properties of the resulting compounds. For example, comparative studies have shown that 3,4,5-triacetoxybenzoic acid peptide derivatives can exhibit more potent antimicrobial activity than their 3,4,5-trimethoxybenzoic acid counterparts. globalresearchonline.net

Impact of Heterocyclic Moieties: The introduction of heterocyclic rings, such as 1,3,4-oxadiazole, to the galloyl scaffold has been shown to enhance the antiproliferative activity against various cancer cell lines. nih.gov The substitution pattern on these heterocyclic rings also plays a significant role in modulating activity. pjps.pk

These findings suggest that modifications to the galloyl groups of this compound, such as altering the ester linkages or modifying the hydroxyl groups, could lead to derivatives with enhanced or novel biological activities. The table below summarizes the findings for some gallic acid derivatives.

| Compound Type | Modification | Observed Effect on Activity | Reference |

| Gallic Acid Peptide Derivatives | Coupling with di- and tripeptides | Antimicrobial activity influenced by peptide chain length and hydroxyl protection | globalresearchonline.net |

| N'-(substituted)-arylidenegalloyl hydrazides | Introduction of substituted aryl rings | Moderate antitumor activity | nih.gov |

| Galloyl-1,3,4-oxadiazole derivatives | Addition of 2-thioxo-1,3,4-oxadiazole | Increased inhibition of cancer cell proliferation | nih.gov |

| Gallic acid amide derivatives | Incorporation of 1,3,4-thiadiazole | Inhibitory activity against Vibrio harveyi | pjps.pk |

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis, which combines the efficiency of enzymatic catalysis with the versatility of chemical reactions, offers a powerful strategy for the synthesis of complex natural products like this compound. While no specific chemo-enzymatic synthesis of this compound has been described, general methods developed for other polyphenols and organic acids are highly relevant.

Potential chemo-enzymatic steps applicable to this compound synthesis include:

Enzymatic Regioselective Acylation: Lipases are widely used for the regioselective acylation and deacylation of polyhydroxylated compounds like glucose. This could be employed to selectively introduce galloyl groups at specific positions on the glucose core, minimizing the need for complex protecting group manipulations.

Laccase-Mediated Oxidative Coupling: Laccases are enzymes that can catalyze the oxidative coupling of phenolic compounds. This biomimetic approach could potentially be used to form the C-C bond in the hexahydroxydiphenoyl (HHDP) unit of the valoneoyl group.

Enzymatic Hydrolysis: Esterases could be used for the selective hydrolysis of protecting groups under mild conditions, which is often a critical final step in a total synthesis.

For example, chemo-enzymatic methods have been developed for the synthesis of various bioactive derivatives. unict.it These often involve enzymatic reactions to create key intermediates, which are then further modified through chemical synthesis. The synthesis of pseudo-trisaccharide aminoglycoside antibiotics, for instance, involved an acid hydrolysis step followed by an enzymatic glycosylation reaction. semanticscholar.org Such a combination of chemical and enzymatic steps could prove highly effective in overcoming the challenges associated with the total synthesis of this compound.

Advanced Analytical Techniques for Research Quantification and Profiling

Quantitative High-Performance Liquid Chromatography (HPLC) Methods

Quantitative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of ellagitannins, including mallotinic acid. Reversed-phase HPLC is the most common approach, offering robust and reproducible methods for quantification.

Detailed research findings indicate that C18 columns are frequently employed for the separation of this compound and related hydrolysable tannins. researchgate.net The mobile phase typically consists of a gradient mixture of an acidified aqueous solvent (e.g., water with formic or phosphoric acid to suppress ionization) and an organic solvent like methanol (B129727) or acetonitrile. This gradient elution allows for the effective separation of a wide range of polyphenols with varying polarities within a single analytical run. scholarsresearchlibrary.com Detection is commonly performed using a UV-Vis or a Diode Array Detector (DAD), with a wavelength of around 270-280 nm being optimal for tannins. scholarsresearchlibrary.com For quantitative analysis, a calibration curve is constructed using an external standard of purified tannic acid or a closely related compound if a pure this compound standard is unavailable. scholarsresearchlibrary.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Nucleosil® C18) | researchgate.netscholarsresearchlibrary.com |

| Mobile Phase | Gradient of acidified water (pH ~4.5) and methanol/acetonitrile | scholarsresearchlibrary.com |

| Flow Rate | 0.5 - 1.0 mL/min | scholarsresearchlibrary.comglsciences.com |

| Detection | UV/DAD at ~270-280 nm | scholarsresearchlibrary.com |

| Column Temperature | 25 - 35 °C | glsciences.comscioninstruments.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For the analysis of this compound within complex mixtures such as plant extracts, the coupling of liquid chromatography with mass spectrometry (LC-MS) provides unparalleled selectivity and sensitivity. nih.gov This hyphenated technique is essential for both the identification of known compounds and the characterization of novel structures. researchgate.net High-resolution mass spectrometry (HRMS) instruments, like Quadrupole Time-of-Flight (Q-TOF), are particularly valuable as they provide highly accurate mass measurements, enabling the determination of elemental compositions. unimi.it

In a typical LC-MS workflow, the compounds are first separated by an HPLC system. The eluent is then introduced into the mass spectrometer's ion source, where molecules are ionized, commonly using Electrospray Ionization (ESI) in negative mode for acidic polyphenols like this compound. nih.gov Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. In MS/MS, a specific ion (the precursor ion) corresponding to the mass of this compound is selected and fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. For instance, studies on similar dicarboxylic acids show characteristic losses of water (H₂O) and carbon dioxide (CO₂) molecules, which can help in interpreting the spectra of more complex structures. researchgate.net LC-MS/MS has been successfully used to identify this compound in various natural products. researchgate.net

| Parameter | Typical Setting | Reference |

|---|---|---|

| Chromatography | Reversed-Phase HPLC (UPLC for higher resolution) | unimi.it |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | nih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF), Triple Quadrupole (QqQ) | nih.govunimi.it |

| Analysis Type | Full Scan (for profiling), MS/MS (for structural confirmation) | researchgate.net |

| Precursor Ion [M-H]⁻ | Selected for MS/MS fragmentation | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful and accurate method for the quantification of compounds in complex mixtures without the need for identical reference standards for each analyte. researchgate.net This technique relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.

A study on the constituents of Geranium thunbergii successfully employed ¹H-qNMR for the simultaneous quantification of several ellagitannins, including this compound. researchgate.net The method involves acquiring a ¹H-NMR spectrum of the extract with a known amount of an internal standard. Specific, well-resolved proton signals unique to this compound are then integrated. By comparing the integral of the analyte's signal to the integral of the known standard's signal, the absolute quantity of this compound can be determined. researchgate.net This approach offers high accuracy and precision and can provide both qualitative and quantitative information in a single experiment, making it an efficient tool for the analysis of medicinal plants. researchgate.net While specific shifts for this compound are determined from the spectra of the mixture, general chemical shift ranges for related functional groups, such as carboxylic acids, are well-established. oregonstate.edulibretexts.org

| Aspect | Description | Reference |

|---|---|---|

| Principle | Signal intensity is directly proportional to the molar concentration of the analyte. | researchgate.net |

| Method | Comparison of the integral of a specific analyte proton signal to that of a certified internal standard. | researchgate.net |

| Advantages | High accuracy, no need for an identical standard, simultaneous quantification of multiple compounds. | researchgate.net |

| Spectra | ¹H-NMR is typically used for quantification. ¹³C-NMR provides structural information. | researchgate.netsci-hub.ru |

Capillary Electrophoresis and Other High-Resolution Separation Methods

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of small, charged molecules like organic acids and their derivatives. chromatographyonline.com It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. The separation in CE is based on the differential migration of analytes in a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. oiv.int

For compounds like this compound, which possess multiple carboxylic acid groups, CE provides an excellent separation mechanism. curtin.edu.au The analysis is typically carried out in a buffer solution, and detection is often achieved using UV-Vis, as the carboxyl groups absorb in the low UV range. chromatographyonline.comoiv.int Indirect UV detection, where a chromophoric ion is added to the buffer, is also a common strategy. chromatographyonline.com While less common than HPLC, CE represents a powerful alternative for the profiling of complex extracts containing polar and charged compounds. ceu.es

Other high-resolution methods include the use of advanced HPLC column technologies. For example, columns packed with fused-core particles can provide significantly higher separation efficiency and faster analysis times compared to traditional fully porous particle columns, which is beneficial for resolving the complex mixtures of ellagitannins found in nuts and other plant materials. researchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Separation Principle | Differential migration of charged analytes in an electric field. | oiv.int |

| Apparatus | Fused-silica capillary, high-voltage power supply, buffer reservoirs, detector. | oiv.int |

| Typical Capillary ID | 25 - 75 µm | oiv.int |

| Detection | Direct or Indirect UV detection; CE-MS. | chromatographyonline.com |

| Advantages | High resolution, speed, low consumption of sample and reagents. | chromatographyonline.comceu.es |

Theoretical and Computational Chemistry Studies of Mallotinic Acid

Theoretical and computational chemistry provide powerful tools to investigate the properties of complex natural products like mallotinic acid at the molecular level. These methods offer insights into the molecule's structure, reactivity, and potential biological interactions, guiding further experimental research. This section details the application of these computational techniques to understand the chemical nature of this compound.

Ecological and Biotechnological Research Perspectives

Role of Mallotinic Acid in Plant Defense Mechanisms

Plants, being stationary organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a multitude of threats. This compound, as an ellagitannin, is a key component of this defense system. vt.edujst.go.jp Ellagitannins are secondary metabolites found in higher plants that serve as a primary defense against herbivores and microbial pathogens. vt.edujst.go.jpresearchgate.netnih.gov

The defensive properties of tannins like this compound are largely attributed to their ability to bind with and precipitate proteins. vt.edujst.go.jp This astringent quality makes plant tissues less palatable to herbivores. frontiersin.org When an insect or animal consumes plant matter containing these tannins, the compounds can bind to digestive enzymes and proteins in the gut, reducing nutrient absorption and slowing the herbivore's growth and development. nih.govmdpi.com Some plants, in response to the chemical signals in an herbivore's saliva, can increase the concentration of tannins in their leaves to enhance this protective effect. frontiersin.org

Furthermore, the phenolic structure of this compound contributes to its antimicrobial properties. nih.gov Phenolic compounds can disrupt the cellular integrity of pathogenic microbes and protect the plant from infections. nih.gov Plants can also employ these compounds to create polymeric barriers that prevent pathogen penetration. mdpi.com The biosynthesis of these defense compounds is often upregulated in response to biotic stresses, with different signaling pathways, such as the jasmonic acid and phenylpropanoid pathways, being activated to coordinate the defense response. nih.gov The presence of tannins and other antioxidant compounds is a fundamental defense mechanism in the plant kingdom. researchgate.netresearchgate.net

Inter-Species Chemical Communication and Allelopathic Effects

Beyond direct defense, secondary metabolites like this compound play a crucial role in the complex web of interactions between plants and their environment. This includes inter-species chemical communication, notably through allelopathy—the process by which a plant releases chemicals that influence the growth, survival, and reproduction of other organisms. frontiersin.orgnih.gov

Tannins and other phenolic compounds are well-documented allelochemicals. nih.govnih.gov These substances can be released into the environment from various plant parts through root exudation, leaching from leaves, or decomposition of plant litter. nih.gov Once in the soil, these chemicals can affect neighboring plants. Studies on various organic acids have shown that they can have significant allelopathic effects, often inhibiting seed germination and seedling growth of competing plant species. researchgate.netnih.govreading.ac.uk The effects can be concentration-dependent, with low concentrations sometimes having a stimulatory effect, while higher concentrations are inhibitory. researchgate.net For instance, certain plant extracts containing these types of compounds have been shown to strongly inhibit the germination of various weed species. reading.ac.uk

While specific research on the allelopathic properties of isolated this compound is not extensive, its classification as a complex phenolic tannin strongly suggests it participates in these interactions. By influencing the growth of nearby flora, this compound can help the producing plant compete for resources like water, sunlight, and nutrients, thereby shaping the local plant community structure.

Sustainable Bioproduction of this compound through Plant Cell Culture or Microbial Engineering

The complex structure of this compound makes its chemical synthesis challenging, prompting researchers to explore sustainable biotechnological production methods. Plant cell and tissue culture, along with microbial engineering, represent promising platforms for producing high-value secondary metabolites.

Plant Cell Culture: Plant tissue culture offers a controlled environment for the production of hydrolyzable tannins, including complex ellagitannins. jst.go.jpnih.gov Research has successfully established cell and tissue cultures from various tannin-producing plants that can generate these compounds in vitro. nih.gov Studies on oak (Quercus alba) have shown that undifferentiated callus tissues are capable of producing ellagitannins like castalagin (B1583131) and vescalagin. vt.edu The production yields of these compounds can be significantly enhanced by manipulating the composition of the culture medium, such as by adjusting nitrogen and copper concentrations. vt.edu Similarly, shoot cultures of Tamarix tetrandra have been shown to produce a range of monomeric to tetrameric ellagitannins. acs.orgnih.gov The production can be optimized by controlling factors like light and medium constituents. acs.org It has been observed that the formation of more complex, oligomeric ellagitannins is often correlated with the differentiation of tissues, suggesting that galloylglucose precursors are synthesized in undifferentiated cells and later assembled into more complex structures. jst.go.jpnih.gov These findings establish a strong foundation for developing large-scale bioreactor systems for the sustainable production of specific ellagitannins like this compound. researchgate.net

Microbial Engineering: Metabolic engineering of microorganisms like Escherichia coli and yeast is an attractive alternative for producing plant-derived natural products. While the complete microbial synthesis of a complex molecule like this compound has not yet been reported, significant progress has been made in producing its essential precursors. The biosynthesis of all hydrolyzable tannins begins with gallic acid, which is then esterified to a glucose core to form β-glucogallin. researchgate.netnih.gov Researchers have successfully engineered E. coli to produce high titers of gallic acid from glucose. curtin.edu.au Furthermore, this microbial platform was extended to successfully synthesize β-glucogallin, the first key intermediate in the pathway. curtin.edu.au The elucidation of the subsequent enzymatic steps, which involve galloyltransferases and laccase-type phenol (B47542) oxidases for oxidative coupling, is an active area of research. researchgate.netnih.gov As more genes from the hydrolyzable tannin biosynthetic pathway are identified and characterized, it will become feasible to engineer microbes capable of producing progressively more complex tannins, eventually leading to the sustainable, on-demand bioproduction of this compound.

Application as a Biochemical Research Probe

The ability of ellagitannins to interact specifically with proteins makes them valuable tools for biochemical research. Beyond their general astringent properties, they can exhibit high-affinity, specific binding to certain biological macromolecules, allowing them to be used as molecular probes to study protein function and interaction.

Recent advancements have seen the development of chemical probes derived from natural ellagitannins to investigate their molecular targets. In this approach, a natural ellagitannin is chemically modified to attach a label, such as biotin. This labeled probe can then be used in experiments like surface plasmon resonance to identify and characterize interactions with specific proteins from cell lysates. For example, a probe based on the ellagitannin vescalin (B1256471) was used to demonstrate a high-affinity interaction with human DNA topoisomerase IIα. Another technique involves using the ellagitannin moiety not only as a ligand but also as a cross-linking agent. After binding to its target protein, the ellagitannin is oxidized, causing it to form a covalent bond with the protein, which allows for the subsequent isolation and identification of the target.

Furthermore, this compound and related compounds are frequently used in enzyme inhibition assays to investigate their biological activity. Techniques such as isothermal titration calorimetry (ITC) and fluorescence spectroscopy are also employed to probe the thermodynamic and binding mechanisms between ellagitannins and proteins like bovine serum albumin, providing detailed insights into these molecular interactions. researchgate.net These applications highlight the potential of this compound and its structural relatives to serve as sophisticated biochemical tools for drug discovery and for elucidating complex biological pathways.

Future Directions and Emerging Research Avenues

Elucidation of Novel Biological Activities and Associated Molecular Mechanisms

While initial studies have highlighted the antioxidant and antimicrobial properties of mallotinic acid, future research is geared towards discovering novel bioactivities and deciphering the precise molecular pathways through which it exerts its effects. researchgate.netresearchgate.net

A significant recent finding is the ability of this compound to suppress ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. researchgate.net Research has shown that extracts from Mallotus japonicus, rich in ellagitannins like this compound, can inhibit ferroptosis in human tubular epithelial cells by suppressing transferrin receptor-mediated iron uptake, thereby reducing intracellular iron levels, reactive oxygen species (ROS) accumulation, and lipid peroxidation. researchgate.net this compound was identified as a key compound responsible for this anti-ferroptotic effect. researchgate.net Future investigations will likely focus on delineating the specific protein interactions and signaling cascades involved in this process, which could open therapeutic avenues for kidney diseases and other conditions where ferroptosis plays a pathological role. researchgate.net

Beyond this, the potential for this compound and its derivatives to act as inhibitors of various enzymes remains a promising area. It has been identified as an inhibitor of xanthine (B1682287) oxidase, suggesting a potential role in managing conditions like gout. researchgate.net Research into its effects on other key enzymes, such as α-amylase and α-glucosidase, is also a prospective direction for developing treatments for metabolic disorders. curtin.edu.au Furthermore, exploring the anti-cancer potential of this compound, in line with findings for other constituents of the Mallotus genus, by investigating its impact on signaling pathways like NF-κB, is a logical next step. researchgate.net

Development of Advanced Synthetic and Biosynthetic Methodologies

The complex, polycyclic structure of this compound presents a considerable challenge for chemical synthesis. Currently, it is primarily obtained through extraction from natural sources. clockss.org However, the future development of advanced synthetic and biosynthetic methodologies is crucial for producing this compound and its analogues in a controlled and scalable manner, which would facilitate further pharmacological studies.

Synthetic Chemistry: Future synthetic strategies may draw inspiration from methodologies used for other complex macrocycles. mdpi.com Techniques such as macrolactonization and transition metal-catalyzed coupling reactions are powerful tools for constructing large-ring systems and could be adapted for the core structure of this compound. mdpi.com The development of novel catalysts and chiral auxiliaries will be essential to control the stereochemistry of the multiple chiral centers present in the molecule. symeres.com Furthermore, the application of enabling technologies like flow chemistry could offer more efficient and safer reaction conditions for challenging synthetic steps. symeres.com

Biosynthesis: An alternative and potentially more sustainable approach is biosynthesis. While the specific biosynthetic pathway for this compound is not yet fully elucidated, research into the biosynthesis of other complex organic acids, such as malic and malonic acid, provides a roadmap. frontiersin.orgnih.govnih.gov These studies often involve designing novel artificial pathways in microbial hosts like Myceliophthora thermophila or Bacillus coagulans. frontiersin.orgresearchgate.net Future research could focus on identifying the genes and enzymes responsible for this compound production in plants like Mallotus japonicus. clockss.org Once identified, these pathways could be reconstructed in engineered microorganisms, enabling fermentation-based production from renewable feedstocks. frontiersin.org This approach not only offers a sustainable supply but also opens the door for producing novel derivatives through metabolic engineering.

Integration with Systems Biology and Metabolomics for Comprehensive Understanding

To fully grasp the biological significance of this compound, it must be studied within the context of the complex biological systems it inhabits and influences. The integration of systems biology and metabolomics offers powerful tools to achieve this comprehensive understanding.

Metabolomics, particularly using high-throughput analytical techniques like UPLC-DAD-QTOF-MSE and NMR, is already being used to create detailed phytochemical fingerprints of plant extracts containing this compound. belspo.bescielo.br These studies allow for the rapid identification and annotation of dozens of compounds, including this compound and its isomers, within a single sample. scielo.br A key future direction is to link these metabolomic profiles directly to specific biological activities. belspo.be For instance, by correlating the concentration of this compound across different plant extracts with their measured antioxidant or anti-trichomonal activity, researchers can identify it as a key bioactive marker. belspo.benih.gov